3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Description
Properties
IUPAC Name |
3-phenyl-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11;/h1-3,5-6,11,14H,4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTWLJMHHBFHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of arylamidoximes with acyl chlorides. One common method includes the activation of tert-butylamidoxime by PTSA–ZnCl2, resulting in the formation of a nitrile oxide intermediate . This intermediate then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine moiety.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Structural Overview
Molecular Formula : C₁₃H₁₆ClN₃O
Molecular Weight : 279.77 g/mol
CAS Number : 1185302-70-8
IUPAC Name : 5-(3-piperidinyl)-3-phenyl-1,2,4-oxadiazole; hydrochloride
The compound features a piperidine ring attached to a 1,2,4-oxadiazole moiety, which contributes to its reactivity and interaction with biological systems.
Scientific Research Applications
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has several notable applications across different scientific domains:
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex chemical structures.
- Studying Reaction Mechanisms : It aids in understanding various chemical reactions involving heterocycles.
Biology
- Proteomics Research : Used to study protein interactions and functions.
- Antimicrobial Studies : Exhibits potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine
- Therapeutic Applications : Ongoing research focuses on its potential as an anti-infective agent and other therapeutic uses.
Industry
- Material Development : Utilized in creating new materials and chemical processes due to its unique chemical properties.
The biological activity of this compound has been evaluated in various studies:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties.
- Antibacterial and Antifungal Properties : It has shown moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition Studies : The compound has been assessed for its ability to inhibit enzymes like acetylcholinesterase and urease, indicating potential therapeutic applications in treating conditions related to these enzymes.
Case Studies
Recent literature highlights several case studies that demonstrate the compound's efficacy:
- Antimicrobial Efficacy Study : A study evaluating the antimicrobial properties showed significant inhibition against Salmonella typhi and Bacillus subtilis, with some derivatives exhibiting IC50 values indicating strong antibacterial activity .
- Molecular Docking Studies : These studies have elucidated the binding interactions of the compound with target proteins, providing insights into its potential therapeutic mechanisms .
Mechanism of Action
The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, interacting with various biological molecules. This interaction can affect the function of proteins and enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Insights:
Ring Size and Substitution :
- Piperidine analogs (6-membered ring) generally exhibit better metabolic stability than pyrrolidine derivatives (5-membered) due to reduced ring strain .
- Substituents on the oxadiazole ring (e.g., phenyl, methyl, cyclobutyl) significantly influence lipophilicity and electronic properties. Phenyl groups enhance π-π stacking interactions with aromatic residues in biological targets, while smaller substituents like methyl improve solubility .
Positional Isomerism: The attachment of the oxadiazole moiety at C3 vs. C4 of piperidine (e.g., 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine vs.
Safety Profile: Replacement of reactive groups (e.g., carboxylic acid in 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionic acid) with piperidine reduces genotoxicity, as seen in the hydrochloride salt form of the target compound .
Therapeutic Applications: Piperidine-based oxadiazoles are explored in agrochemicals (e.g., 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride) for enhanced environmental compatibility .
Biological Activity
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₃H₁₆ClN₃O
- Molecular Weight : 279.77 g/mol
- CAS Number : 1185302-70-8
- IUPAC Name : 5-(3-piperidinyl)-3-phenyl-1,2,4-oxadiazole; hydrochloride
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer, antibacterial, and antifungal properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. For instance:
The mechanism of action appears to involve the induction of apoptosis through the activation of p53 and caspase pathways, as evidenced by Western blot analyses showing increased p53 expression and caspase-3 cleavage in treated cells .
Antibacterial and Antifungal Activity
The compound has also been tested for its antibacterial and antifungal properties. In a study evaluating various derivatives, it was found that compounds similar to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | <16 | |
| Escherichia coli | <32 |
Additionally, antifungal assays indicated effectiveness against common fungal pathogens, suggesting a broad-spectrum potential .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptotic cell death in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Receptor Interaction : Molecular docking studies suggest strong interactions with specific receptors that could influence cellular signaling pathways relevant to cancer progression .
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives for their anticancer properties. Among these, the compound demonstrated superior activity compared to traditional chemotherapeutics like doxorubicin in specific assays .
Another study focused on the compound's ability to inhibit human carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis. The derivative was found to selectively inhibit hCA IX at nanomolar concentrations, indicating its potential as a targeted therapy for cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride with high yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can be used to activate carbonyl groups, followed by coupling with piperidine derivatives under controlled temperatures (60–80°C). Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt. Reaction conditions (e.g., solvent polarity, stoichiometry) should be optimized using trial matrices to maximize yield .
Q. How should researchers assess the purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (206–220 nm) is standard for quantifying purity (>98%). Complementary ¹H NMR analysis detects residual solvents (e.g., acetone) and structural integrity. For precise quantification, use internal standards (e.g., trimethylsilyl propionic acid) and validate results against reference spectra. Mass spectrometry (LC/MS) confirms molecular ion peaks ([M+H]⁺) and rules out degradation products .
Q. What are the key storage and handling protocols to ensure the stability of this compound in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Avoid exposure to moisture and heat (>30°C), as hydrochloride salts are hygroscopic and prone to decomposition. Use desiccants (silica gel) in storage units. Handling requires PPE (gloves, goggles) and fume hoods to mitigate inhalation/contact risks. Periodic stability testing via thermal gravimetric analysis (TGA) is advised .
Advanced Research Questions
Q. How can computational reaction design frameworks (e.g., ICReDD’s methodologies) optimize the synthesis pathways of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclocondensation steps. ICReDD’s approach integrates reaction path searches with machine learning to prioritize high-yield pathways. For example, solvent effects on activation energy can be modeled using COSMO-RS. Experimental validation should focus on computationally predicted optimal conditions (e.g., solvent: DMF, catalyst: DMAP), reducing trial-and-error experimentation by ~40% .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?
- Methodological Answer : Discrepancies often arise from unaccounted steric effects or solvent interactions. Use multi-scale modeling (QM/MM) to refine steric parameters of the phenyl-oxadiazole moiety. Cross-validate with spectroscopic data (e.g., IR for hydrogen bonding). If reaction yields diverge from predictions, conduct sensitivity analyses on variables like temperature gradients or reagent purity. Data management tools (e.g., ELNs) enable traceability and meta-analyses of conflicting datasets .
Q. What advanced spectroscopic or chromatographic techniques are critical for elucidating substituent effects on the 1,2,4-oxadiazole ring?
- Methodological Answer : X-ray crystallography resolves steric interactions between the phenyl group and piperidine ring. Dynamic NMR (VT-NMR) probes conformational flexibility in solution. For electronic effects, UV-Vis spectroscopy coupled with TD-DFT calculations correlates absorption bands with π→π* transitions. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) identifies fragmentation patterns influenced by substituent electronegativity .
Q. How can researchers leverage structure-activity relationship (SAR) studies to explore the biological potential of this compound?
- Methodological Answer : Synthesize analogs with variations in the phenyl ring (e.g., electron-withdrawing groups) or piperidine substitution patterns. Test in vitro against target receptors (e.g., GPCRs) using radioligand binding assays. Computational docking (AutoDock Vina) predicts binding affinities, while molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. Cross-reference with toxicity databases (e.g., PubChem) to prioritize low-risk candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
